molecular formula C24H31N2O9P B1246202 Coreg CR CAS No. 610309-89-2

Coreg CR

Numéro de catalogue: B1246202
Numéro CAS: 610309-89-2
Poids moléculaire: 522.5 g/mol
Clé InChI: JAYBFQXVKDGMFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

BM 14190 (phosphate hemihydrate) exerts its effects through multiple mechanisms:

    Adrenergic Receptor Blockade: It blocks beta and alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure.

    Lipid Peroxidation Inhibition: The compound inhibits lipid peroxidation, protecting cells from oxidative damage.

    Autophagy Induction: It induces autophagy, a cellular process that degrades and recycles damaged organelles and proteins.

    NLRP3 Inflammasome Inhibition: BM 14190 (phosphate hemihydrate) inhibits the NLRP3 inflammasome, reducing inflammation

Safety and Hazards

Coreg CR should not be abruptly stopped as it may lead to acute exacerbation of coronary artery disease upon cessation of therapy. Bradycardia, hypotension, worsening heart failure/fluid retention may occur. It is contraindicated in patients with bronchial asthma or related bronchospastic conditions, second- or third-degree AV block, sick sinus syndrome, severe bradycardia (unless a permanent pacemaker is in place), patients in cardiogenic shock or decompensated heart failure requiring the use of IV inotropic therapy, severe hepatic impairment, and history of serious hypersensitivity reaction .

Analyse Biochimique

Biochemical Properties

Coreg CR (carvedilol phosphate) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a racemic mixture where the S(-) enantiomer exhibits nonselective beta-adrenoreceptor blocking activity, and both R(+) and S(-) enantiomers exhibit alpha-1 adrenergic blocking activity . Carvedilol phosphate binds to beta-adrenergic receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine, which are involved in the body’s “fight or flight” response . This interaction leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Carvedilol phosphate has been shown to reduce the production of reactive oxygen species (ROS) in cardiac cells, thereby protecting them from oxidative stress . It also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and apoptosis . Additionally, carvedilol phosphate can modulate the expression of genes related to inflammation and cell survival, contributing to its cardioprotective effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with beta-adrenergic and alpha-1 adrenergic receptors. Carvedilol phosphate blocks these receptors, preventing the binding of catecholamines and thereby inhibiting their effects on the cardiovascular system . This results in vasodilation, reduced heart rate, and decreased myocardial oxygen demand . Furthermore, carvedilol phosphate exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cardiac cells . It also inhibits the activity of NADPH oxidase, an enzyme involved in ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Carvedilol phosphate is stable under normal storage conditions, but its degradation can occur under extreme conditions such as high temperature and humidity . Long-term studies have shown that carvedilol phosphate maintains its efficacy in reducing blood pressure and heart rate over extended periods . Prolonged use may lead to tolerance, necessitating dosage adjustments to maintain therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, carvedilol phosphate effectively reduces blood pressure and heart rate without significant adverse effects . At high doses, it can cause bradycardia, hypotension, and other cardiovascular complications . Toxicity studies in rats have shown that carvedilol phosphate can cause liver and kidney damage at extremely high doses . These findings highlight the importance of careful dosage management to avoid adverse effects.

Metabolic Pathways

This compound is metabolized primarily by the liver through aromatic ring oxidation and glucuronidation . The oxidative metabolites are further metabolized by conjugation via glucuronidation and sulfation . The major enzymes involved in the metabolism of carvedilol phosphate are cytochrome P450 2D6 (CYP2D6) and cytochrome P450 2C9 (CYP2C9). These metabolic pathways result in the formation of active metabolites that contribute to the drug’s therapeutic effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du BM 14190 (hémihydrate de phosphate) implique la réaction du carvedilol avec l'acide phosphorique. Le processus comprend généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle du BM 14190 (hémihydrate de phosphate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Analyse Des Réactions Chimiques

Types de réactions

Le BM 14190 (hémihydrate de phosphate) subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des analogues substitués du BM 14190 (hémihydrate de phosphate) .

Applications de la recherche scientifique

Le BM 14190 (hémihydrate de phosphate) a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le BM 14190 (hémihydrate de phosphate) exerce ses effets par le biais de plusieurs mécanismes :

    Blocage des récepteurs adrénergiques : Il bloque les récepteurs adrénergiques bêta et alpha-1, ce qui entraîne une vasodilatation et une diminution de la pression artérielle.

    Inhibition de la peroxydation lipidique : Le composé inhibe la peroxydation lipidique, protégeant les cellules des dommages oxydatifs.

    Induction de l'autophagie : Il induit l'autophagie, un processus cellulaire qui dégrade et recycle les organites et les protéines endommagés.

    Inhibition de l'inflammasome NLRP3 : Le BM 14190 (hémihydrate de phosphate) inhibe l'inflammasome NLRP3, réduisant l'inflammation

Applications De Recherche Scientifique

BM 14190 (phosphate hemihydrate) has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Le BM 14190 (hémihydrate de phosphate) est unique par rapport aux autres composés similaires en raison de son blocage combiné des récepteurs adrénergiques bêta et alpha-1 et de sa capacité à induire l'autophagie. Les composés similaires comprennent :

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Coreg CR can be achieved through a multi-step process that involves the conversion of various starting materials into the final product. The synthesis pathway involves several key reactions, including the preparation of a key intermediate, followed by further reactions to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenylacetic acid", "2-propanol", "p-toluenesulfonyl chloride", "sodium hydroxide", "2,3-dimethoxy-5-(2-propenyl)toluene", "hydrogen chloride gas", "ethanol", "sodium borohydride", "sodium cyanide", "acetic acid", "sodium bisulfite", "hydrogen gas", "palladium on carbon", "acetic anhydride", "triethylamine" ], "Reaction": [ "3,4-dimethoxyphenylacetic acid is reacted with 2-propanol and p-toluenesulfonyl chloride to form the corresponding p-toluenesulfonate ester.", "The ester is then reacted with sodium hydroxide to form the corresponding acid.", "The acid is then reacted with 2,3-dimethoxy-5-(2-propenyl)toluene in the presence of hydrogen chloride gas to form the key intermediate.", "The key intermediate is then reacted with sodium borohydride to reduce the ketone to an alcohol.", "The alcohol is then reacted with sodium cyanide in the presence of acetic acid to form the corresponding nitrile.", "The nitrile is then reduced to the corresponding amine using hydrogen gas and palladium on carbon as a catalyst.", "The amine is then acetylated using acetic anhydride and triethylamine to form the final product, Coreg CR." ] }

610309-89-2

Formule moléculaire

C24H31N2O9P

Poids moléculaire

522.5 g/mol

Nom IUPAC

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate

InChI

InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2

Clé InChI

JAYBFQXVKDGMFT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O

SMILES canonique

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O

Pictogrammes

Irritant; Environmental Hazard

Origine du produit

United States

Synthesis routes and methods

Procedure details

A suitable reactor is charged with acetone. The acetone solution is sequentially charged with carvedilol and water. Upon addition of the water, the slurry dissolves quickly. To the solution is added aqueous H3PO4. The reaction mixture is stirred at room temperature and carvedilol dihydrogen phosphate seeds are added in one portion. The solid precipitate formed is stirred, then filtered and the collected cake is washed with aqueous acetone. The cake is dried under vacuum to a constant weight. The cake is weighed and stored in a polyethylene container.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carvedilol dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Carvedilol Dihydrogen Phosphate Hemihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coreg CR
Reactant of Route 2
Coreg CR
Reactant of Route 3
Reactant of Route 3
Coreg CR
Reactant of Route 4
Coreg CR
Reactant of Route 5
Coreg CR
Reactant of Route 6
Coreg CR
Customer
Q & A

Q1: What is the primary mechanism of action of carvedilol phosphate?

A1: Carvedilol phosphate acts as a non-selective antagonist of both β-adrenergic and α1-adrenergic receptors. [, , ] This dual action contributes to its therapeutic effects in conditions like hypertension and heart failure. [, ]

Q2: How does carvedilol phosphate's β-adrenergic blockade contribute to its therapeutic effects?

A2: By blocking β-adrenergic receptors, carvedilol phosphate reduces the effects of the sympathetic nervous system on the heart. [] This leads to a decrease in heart rate (negative chronotropic effect) and the force of heart contractions (negative inotropic effect), ultimately reducing cardiac output. []

Q3: What is the significance of carvedilol phosphate's α1-adrenergic blockade?

A3: The α1-adrenergic blocking activity of carvedilol phosphate results in vasodilation, reducing peripheral vascular resistance and contributing to its blood pressure-lowering effects. [, ]

Q4: What is the molecular formula and weight of carvedilol phosphate hemihydrate?

A4: The molecular formula of carvedilol phosphate hemihydrate is C24H26N2O4•H3PO4•1/2 H2O, and its molecular weight is 513.5 g/mol (free base: 406.5 g/mol). []

Q5: What spectroscopic techniques are useful for characterizing carvedilol phosphate?

A5: Several techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD), are commonly employed to characterize carvedilol phosphate and its formulations. [, , , , ] FTIR helps identify functional groups and potential interactions with excipients. [, ] DSC provides insights into thermal properties and polymorphism. [, ] PXRD aids in determining crystallinity and identifying different solid forms. [, ]

Q6: Does carvedilol phosphate exhibit compatibility issues with common pharmaceutical excipients?

A6: Studies have investigated the compatibility of carvedilol phosphate with various excipients. [, , ] FTIR analysis is often used to assess potential chemical interactions. [, ] While generally considered compatible with many excipients, specific combinations should be evaluated during formulation development to ensure stability and performance.

Q7: How does carvedilol phosphate's stability vary under different environmental conditions?

A7: Research has explored the moisture sorption-desorption characteristics of carvedilol phosphate. [] The compound exhibits a sigmoidal sorption-desorption isotherm, indicating Type II isotherm behavior. [] This highlights the importance of controlling humidity during manufacturing and storage to ensure product stability.

Q8: What are the challenges associated with formulating carvedilol phosphate, and how are they addressed?

A8: As a BCS Class II drug, carvedilol phosphate presents challenges due to its low aqueous solubility, potentially limiting its dissolution rate and bioavailability. [, ] Several strategies have been explored to overcome these limitations, including:

  • Solid Dispersions: Utilizing hydrophilic carriers like PVP K-30, aerosil, and various cellulose derivatives to improve solubility and dissolution. [, ]
  • Micronization: Reducing particle size to enhance the surface area available for dissolution. []
  • Controlled Release Systems: Developing formulations that provide sustained drug release over an extended period, improving patient compliance by reducing dosing frequency. [, , , , , , , ] These systems often utilize hydrophilic polymers like HPMC and Carbopol to modulate drug release. []
  • Gastroretentive Systems: Designing formulations that remain in the stomach for an extended period, taking advantage of carvedilol phosphate's higher solubility in acidic environments. [, , ] Floating tablets, often incorporating gas-generating agents like sodium bicarbonate, are a common approach. [, ]
  • Buccal Delivery Systems: Exploring alternative routes of administration like buccal films and patches to potentially bypass first-pass metabolism and improve bioavailability. [, ] Mucoadhesive polymers like Plantago ovata husk gel and chitosan are employed in these systems. [, ]

Q9: What is the rationale for developing controlled-release formulations of carvedilol phosphate?

A9: Controlled-release formulations aim to maintain therapeutic drug levels for an extended period, reducing dosing frequency and potentially improving patient compliance. [, , , ] This is particularly relevant for chronic conditions like hypertension where consistent blood pressure control is crucial. [, , , ]

Q10: What is the bioavailability of immediate-release carvedilol phosphate, and why is it relatively low?

A10: The oral bioavailability of immediate-release carvedilol phosphate is relatively low, ranging from 25% to 35%. [, , ] This is primarily attributed to extensive first-pass metabolism in the liver. [, , ]

Q11: Has research shown a link between dosing frequency and patient adherence to carvedilol therapy?

A12: Studies suggest that once-daily (QD) dosing of carvedilol is associated with better medication adherence compared to twice-daily (BID) dosing. [] This highlights the potential benefits of extended-release formulations in improving patient compliance and treatment outcomes.

Q12: What analytical methods are commonly used to quantify carvedilol phosphate in pharmaceutical formulations?

A13: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying carvedilol phosphate in various matrices, including pharmaceutical formulations. [, ] Other methods like UV spectrophotometry and high-performance thin-layer chromatography (HPTLC) have also been employed. [, ]

Q13: What are the critical considerations for validating analytical methods for carvedilol phosphate?

A14: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the method. [] This is crucial for obtaining reliable and reproducible results in quality control and research settings. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.